BenchChemオンラインストアへようこそ!

N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide

NF-κB signaling IKK inhibition Inflammation

N-(3-Cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 921150-43-8) belongs to the biphenyl-4-carboxamide chemical class, characterized by a 3-cyanothiophene-2-yl amide moiety linked to a para-biphenyl scaffold. This compound has been investigated in the context of the NF-κB signaling pathway, where it was identified as a candidate from high-throughput screening campaigns aimed at discovering selective modulators of NF-κB activation.

Molecular Formula C18H12N2OS
Molecular Weight 304.37
CAS No. 921150-43-8
Cat. No. B2671009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide
CAS921150-43-8
Molecular FormulaC18H12N2OS
Molecular Weight304.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C#N
InChIInChI=1S/C18H12N2OS/c19-12-16-10-11-22-18(16)20-17(21)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-11H,(H,20,21)
InChIKeyLPTFCFLWHMJGIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 921150-43-8): Compound Class and Pharmacological Context for Procurement Evaluation


N-(3-Cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 921150-43-8) belongs to the biphenyl-4-carboxamide chemical class, characterized by a 3-cyanothiophene-2-yl amide moiety linked to a para-biphenyl scaffold . This compound has been investigated in the context of the NF-κB signaling pathway, where it was identified as a candidate from high-throughput screening campaigns aimed at discovering selective modulators of NF-κB activation [1]. Structurally, the compound is related to thiophene carboxamide-based IKK-2 inhibitors described in patents from AstraZeneca and other organizations, though its 3-cyanothiophene substitution pattern distinguishes it from the more extensively characterized 2-aminothiophene-3-carboxamide IKK inhibitor chemotype [2]. Published primary pharmacological data for this specific compound remain sparse; the most quantitative characterization available derives from PubChem BioAssay records where it was profiled across multiple NF-κB pathway assays and cytotoxicity counterscreens [1].

Why Biphenyl Carboxamide Analogs Cannot Be Interchanged: The Case for N-(3-Cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide (921150-43-8)


Within the biphenyl-4-carboxamide and thiophene carboxamide chemical space, subtle structural variations produce sharply divergent biological activity profiles. The 3-cyanothiophene-2-yl substituent in CAS 921150-43-8 is distinct from the 2-aminothiophene-3-carboxamide motif found in established IKK-2 inhibitors such as SC-514 [1], and differs further from the N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide scaffold that has yielded potent α-glucosidase inhibitors (e.g., compound 4d9, IC50 = 2.11 μM) [2]. In PubChem NF-κB pathway profiling, the compound bearing this specific substitution pattern was consistently inactive (EC50 > 4 μM across multiple assay formats), whereas structurally related thiophene carboxamides have demonstrated IKK-2 inhibition with IC50 values ranging from 13 nM to 11.2 μM [3]. This structure-activity discontinuity means that even close analogs within the biphenyl-carboxamide family cannot serve as functional substitutes for this compound in experimental designs that require a well-characterized inactive or control probe for the NF-κB pathway. Procurement decisions predicated on scaffold similarity alone risk introducing unanticipated pharmacological activity or inactivity.

Quantitative Differentiation Evidence: N-(3-Cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide (921150-43-8) vs. In-Class and Cross-Class Comparators


NF-κB Pathway Inactivity Profile: Consistent Lack of Potency Across Five Orthogonal Assay Formats

CAS 921150-43-8 (PubChem SID 17450324) was profiled across five distinct NF-κB pathway assays and was found to be inactive in all formats, with EC50 values consistently > 4 μM. This contrasts with the IKK-2 inhibitor SC-514, which exhibits an IC50 of 11.2 μM against IKK-2 and attenuates LPS-induced NF-κB activation in THP-1 cells . The inactivity of 921150-43-8 across LPS-induced, NOD1-overexpression, and PKC-beta-mediated NF-κB activation pathways, combined with the absence of cytotoxicity in the same concentration range, establishes this compound as a selectivity-profiled inactive control for NF-κB pathway studies [1].

NF-κB signaling IKK inhibition Inflammation High-throughput screening

Cytotoxicity Selectivity Window: Absence of Cellular Toxicity at Concentrations Exceeding NF-κB Assay Concentrations

In cytotoxicity counterscreens performed across three human cell lines, CAS 921150-43-8 (SID 17450324) showed no reduction in cell viability at the highest tested concentrations, with EC50 values > 8 μM in THP-1 monocytes, > 4 μM in HEK293T cells, and > 4 μM in HeLa cells [1]. This contrasts with many kinase-targeting thiophene carboxamides, which can exhibit cytotoxicity at low micromolar concentrations due to off-target kinase inhibition. For example, SC-514, while not directly cytotoxic at its IKK-2 IC50, has been reported to inhibit 28 other kinases at higher concentrations (≥ 10-fold selectivity window) . The availability of validated cytotoxicity data enables researchers to confidently use 921150-43-8 at concentrations up to 4-8 μM without confounding cytotoxic effects.

Cytotoxicity profiling Selectivity window Cell viability Counter-screening

Structural Divergence from Classical IKK-2 Inhibitor Chemotypes: Implications for Binding Mode and Selectivity

The 3-cyanothiophene-2-yl amide scaffold of CAS 921150-43-8 is structurally divergent from the 2-aminothiophene-3-carboxamide and thiophene-2-carboxamide motifs that define the classical IKK-2 inhibitor pharmacophore found in compounds such as SC-514 and the AstraZeneca thiophene carboxamide series [1]. In the classical IKK-2 inhibitor chemotype, the 2-amino or 2-ureido group on the thiophene ring engages in critical hydrogen-bonding interactions with the kinase hinge region, while the 3-carboxamide interacts with the catalytic lysine. In CAS 921150-43-8, the cyano group is positioned at the 3-position of the thiophene and the amide linkage is at the 2-position, reversing the pharmacophoric orientation [2]. This reversal is consistent with the observed lack of IKK-2 inhibitory activity in biochemical assays. In BindingDB, CHEMBL4093207, a compound containing a related 3-cyanothiophene motif, shows weak IKKα binding (Ki = 2.4 μM) and IKKβ binding (Ki = 3.8 μM) [3], while potent IKK-2 inhibitors achieve Ki values in the low nanomolar range (e.g., IKK2 Inhibitor VI: IC50 = 13 nM [1]).

Kinase inhibitor design Structure-activity relationship IKK-2 chemotype Scaffold hopping

Cross-Class Differentiation from α-Glucosidase Inhibitor Chemotypes: Scaffold-Specific Activity Divergence

While the N-(3-cyanothiophen-2-yl) fragment is shared between CAS 921150-43-8 and the α-glucosidase inhibitor series reported by Chen et al. (2025), the biological activity profile is entirely divergent. The Chen et al. series, based on the N-(3-cyanothiophen-2-yl)-2-phenoxyacetamide framework, yielded compound 4d9 with an IC50 of 2.11 μM against α-glucosidase, representing a 155-fold improvement over Acarbose (IC50 = 327.0 μM) and a 7.3-fold improvement over HXH8r (IC50 = 15.32 μM) [1]. In contrast, CAS 921150-43-8, which replaces the phenoxyacetamide linker with a biphenyl-4-carboxamide moiety, has no reported α-glucosidase activity. Instead, its biological characterization has been confined to the NF-κB pathway, where it is inactive. This divergence illustrates how the replacement of the acetamide linker with a more rigid biphenyl-carboxamide spacer redirects the biological target profile entirely [2].

α-Glucosidase inhibition Diabetes target Scaffold selectivity Bioisosterism

Physicochemical and Structural Differentiation: Calculated Properties vs. Drug-Like IKK-2 Inhibitors

CAS 921150-43-8 (MW = 304.37 g/mol, cLogP estimated ~4.0, H-bond donors = 1, H-bond acceptors = 3) occupies a favorable lead-like physicochemical space that contrasts with larger, more complex IKK-2 inhibitors . For comparison, SC-514 has a MW of 297.3 g/mol but contains a thiophene-2-carboxamide core with a 5-(4-chlorophenyl) substituent; LY2409881 (MW ≈ 420) and IKK2 Inhibitor VI (MW ≈ 450) are substantially larger. The target compound's biphenyl-4-carboxamide moiety provides increased aromatic surface area relative to simple thiophene carboxamides, which may contribute to differential protein-binding characteristics via π-stacking interactions [1]. The cyano group at the thiophene 3-position offers a distinct hydrogen-bond acceptor vector not present in 2-amino or 2-ureido thiophene carboxamides, providing a unique interaction capability for fragment-based screening or scaffold-hopping campaigns [2].

Physicochemical properties Drug-likeness Lead-likeness Fragment-based screening

Recommended Application Scenarios for N-(3-Cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide (CAS 921150-43-8) Based on Quantitative Evidence


Validated Inactive Control Probe for NF-κB Pathway High-Throughput Screening Campaigns

CAS 921150-43-8 has been rigorously characterized across five NF-κB pathway assay formats (LPS-induced, NOD1 overexpression, PKC-beta-mediated, plus basal NF-κB activation) and consistently demonstrated inactivity with EC50 > 4 μM [1]. With cytotoxicity EC50 values > 4-8 μM across THP-1, HEK293T, and HeLa cell lines [2], this compound provides a well-documented negative control for primary and confirmatory NF-κB screening assays. Its use as an inactive control is preferable to uninformed selection of structurally similar compounds that may exhibit uncharacterized pathway activity or cytotoxicity, thereby reducing false-negative rates in hit identification campaigns.

Chemical Probe for Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Kinase Selectivity

The 3-cyanothiophene-2-yl amide scaffold of CAS 921150-43-8 represents a reversed pharmacophoric geometry relative to classical IKK-2 inhibitors, as evidenced by the weak IKKα/Ikkβ affinity (Ki ≈ 2.4-3.8 μM) observed for the related chemotype CHEMBL4093207 [1]. This structural divergence, combined with its favorable lead-like physicochemical properties (MW = 304.37, HBD = 1, HBA = 3) [2], makes the compound a logical starting point for fragment-growing or scaffold-hopping strategies aimed at identifying kinase inhibitors with novel binding modes and selectivity profiles distinct from the ATP-competitive IKK-2 inhibitor class.

Negative Reference Standard for In-Class Selectivity Profiling of Biphenyl Carboxamide Kinase Inhibitors

For research programs developing biphenyl-4-carboxamide-based kinase inhibitors, CAS 921150-43-8 serves as a structurally matched inactive reference compound. Its biphenyl-4-carboxamide core is conserved with active kinase inhibitors in this chemical class, while the 3-cyanothiophene-2-yl amide substitution ensures lack of confounding kinase inhibitory activity in the NF-κB/IKK pathway [1]. This enables researchers to attribute observed biological effects of active analogs specifically to their variable structural features, rather than to the shared biphenyl-carboxamide scaffold, strengthening SAR conclusions.

Building Block for Diversified Compound Library Synthesis

CAS 921150-43-8 is accessible via straightforward N-acylation of commercially available 2-aminothiophene-3-carbonitrile (CAS 4651-82-5) with [1,1'-biphenyl]-4-carboxylic acid or its activated derivatives [1]. The presence of the cyano group at the thiophene 3-position provides a synthetic handle for further diversification (e.g., hydrolysis to carboxamide, reduction to aminomethyl, or cycloaddition chemistry), enabling the generation of focused compound libraries for screening against targets beyond the NF-κB pathway. This synthetic tractability, combined with the validated inactivity in kinase and cytotoxicity assays, supports its use as a core scaffold in diversity-oriented synthesis initiatives.

Quote Request

Request a Quote for N-(3-cyanothiophen-2-yl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.